Extended Half-Life in Human Hepatocyte Models
MI-1904 exhibits significantly enhanced metabolic stability compared to the structurally related analog MI-1903, with a 5.3-fold longer half-life in primary human hepatocytes. The compounds MI-463, MI-472, MI-485, MI-1900 and MI-1904 were all found to be more stable than MI-21 and MI-1903 based on calculated PK parameters [1].
| Evidence Dimension | Metabolic stability (half-life, t1/2) |
|---|---|
| Target Compound Data | 239.4 min |
| Comparator Or Baseline | MI-1903: 45.2 min; MI-21: 31.2 min; MI-1900: 107.9 min |
| Quantified Difference | 5.3-fold longer vs. MI-1903; 7.7-fold longer vs. MI-21; 2.2-fold longer vs. MI-1900 |
| Conditions | Human primary hepatocytes, 120-min metabolic depletion assay via LC-MS/MS, PK parameter calculation [2] |
Why This Matters
This stability advantage translates to predicted bioavailability (F) of 64.77% for MI-1904 compared to 48.96% for MI-1903, directly impacting in vivo exposure and experimental consistency [2].
- [1] Gamba D, et al. PK/PD investigation of antiviral host matriptase/TMPRSS2 inhibitors in cell models. Sci Rep. 2024 Jul 18;14(1):16621. View Source
- [2] Gamba D, et al. PK/PD investigation of antiviral host matriptase/TMPRSS2 inhibitors in cell models. Sci Rep. 2024 Jul 18;14(1):16621. Table 2. View Source
